![molecular formula C21H22O4 B11149542 2-phenyl-5,7-dipropoxy-4H-chromen-4-one](/img/structure/B11149542.png)
2-phenyl-5,7-dipropoxy-4H-chromen-4-one
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Overview
Description
2-phenyl-5,7-dipropoxy-4H-chromen-4-one is a chemical compound with the molecular formula C21H22O4. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5,7-dipropoxy-4H-chromen-4-one typically involves the reaction of appropriate phenolic compounds with substituted benzaldehydes under specific conditions. One common method is the Baker-Venkataraman rearrangement, which involves the formation of an intermediate chalcone followed by cyclization to yield the chromen-4-one structure .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5,7-dipropoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one structure to chroman-4-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-4-one scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-4-one derivatives .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that 2-phenyl-5,7-dipropoxy-4H-chromen-4-one exhibits significant anti-inflammatory properties. A notable study evaluated its effects on macrophages stimulated with lipopolysaccharides (LPS). The compound demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Inhibition of Inflammatory Cytokines
- Objective: Assess the compound's efficacy in reducing inflammation.
- Methodology: RAW 264.7 macrophages were pre-treated with the compound before LPS stimulation.
- Findings: The treatment resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Preliminary findings suggest that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer therapeutic.
Case Study: Cytotoxicity Against Cancer Cells
- Objective: Evaluate the effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with different concentrations of the compound; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Antimicrobial Activity
Preliminary studies suggest that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. While specific data for this compound is limited, related compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Synthesis and Derivatives
The synthesis of flavonoid derivatives like this compound can be achieved through various methods, including oxidative coupling reactions and functionalization techniques. These synthetic routes allow for the exploration of structure–activity relationships, enhancing their biological profiles.
Mechanism of Action
The mechanism of action of 2-phenyl-5,7-dipropoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. Additionally, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5,7-dimethoxy-2-phenylchroman-4-one: This compound has similar structural features but different substituents, leading to variations in biological activity.
5,7-bis(2-hydroxyethoxy)-2-phenyl-4H-chromen-4-one: Another derivative with different functional groups that influence its chemical and biological properties
Uniqueness
2-phenyl-5,7-dipropoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dipropoxy groups at positions 5 and 7 of the chromen-4-one scaffold differentiate it from other similar compounds and contribute to its unique properties .
Biological Activity
2-Phenyl-5,7-dipropoxy-4H-chromen-4-one is a synthetic compound that belongs to the flavonoid class, specifically a flavone derivative. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The structure of this compound features two propoxy groups at the 5 and 7 positions of the chromone ring and a phenyl group at the 2 position. This unique substitution pattern is believed to influence its chemical reactivity and biological activity significantly.
Biological Activities
1. Anti-inflammatory Activity
Research has shown that various chromone derivatives exhibit anti-inflammatory properties. Specifically, studies involving compounds similar to this compound have demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. For instance, derivatives such as 6,7-dimethoxy-2-(2-phenylethyl)chromone were found to significantly suppress LPS-induced NO production without inducing cytotoxicity in these cells .
Table 1: Inhibition of NO Production in RAW 264.7 Cells
Compound | IC50 (µM) | Cytotoxicity |
---|---|---|
This compound | TBD | No |
6,7-Dimethoxy-2-(2-phenylethyl)chromone | TBD | No |
7-Methoxy-2-(2-phenylethyl)chromone | TBD | No |
2. Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have indicated that flavonoid derivatives can protect against oxidative damage in various cell types .
3. Anticancer Activity
Recent studies have explored the potential anticancer effects of chromone derivatives, including telomerase inhibition as a mechanism for cancer treatment. Some compounds derived from the chromone structure have shown significant telomerase inhibitory activity (IC50 < 1 µM), indicating their potential as anticancer agents . The relationship between structural modifications and biological activity suggests that specific substitutions on the chromone ring can enhance anticancer efficacy.
Case Studies
Case Study 1: Telomerase Inhibition
A study focused on synthesizing various derivatives of 2-phenyl-4H-chromone revealed that certain modifications led to enhanced telomerase inhibition. For instance, compound A33 demonstrated significant inhibition against telomerase and induced apoptosis in MGC-803 cancer cells through cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Effects
In another investigation, derivatives similar to this compound were evaluated for their anti-inflammatory effects in RAW 264.7 macrophages. These compounds effectively inhibited NF-kB activation and reduced pro-inflammatory cytokine production without causing cytotoxicity .
Properties
Molecular Formula |
C21H22O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-phenyl-5,7-dipropoxychromen-4-one |
InChI |
InChI=1S/C21H22O4/c1-3-10-23-16-12-19(24-11-4-2)21-17(22)14-18(25-20(21)13-16)15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3 |
InChI Key |
BWKNULQHFLYJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C(=C1)OCCC)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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